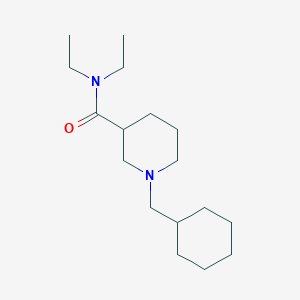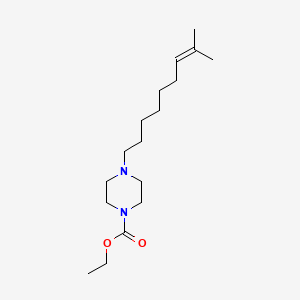![molecular formula C17H24N4 B3851694 1-(2,3-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B3851694.png)
1-(2,3-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine
Overview
Description
1-(2,3-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine, also known as DMPI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMPI belongs to the class of piperazines, which are commonly used in medicinal chemistry for their diverse biological activities. In
Scientific Research Applications
1-(2,3-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. 1-(2,3-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast, lung, and prostate cancers. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of 1-(2,3-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. 1-(2,3-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It also inhibits the activity of cyclin-dependent kinases, which are involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, it has been shown to have anti-inflammatory and antioxidant effects. It also has the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(2,3-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine is its relatively low toxicity compared to other chemotherapeutic agents. It has also been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of 1-(2,3-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(2,3-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine. One area of interest is in the development of more efficient and scalable synthesis methods. Another area of research is in the identification of specific molecular targets and signaling pathways that are affected by 1-(2,3-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine. This could lead to the development of more targeted and effective therapies for cancer and neurological disorders. Additionally, further studies are needed to investigate the potential side effects and toxicity of 1-(2,3-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine in vivo.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4/c1-13-5-4-6-17(14(13)2)21-9-7-20(8-10-21)11-16-15(3)18-12-19-16/h4-6,12H,7-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROILDIDMSOECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(NC=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5425653 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine](/img/structure/B3851616.png)
![5-(diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851618.png)

![1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide](/img/structure/B3851638.png)
![N-[3-(dimethylamino)propyl]-N-(4-fluorobenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3851654.png)
![2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinyl}ethanol](/img/structure/B3851661.png)
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol](/img/structure/B3851673.png)
![N-[3-(dimethylamino)propyl]-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3851678.png)
![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-ethoxyphenol](/img/structure/B3851684.png)

![2-{isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B3851705.png)
![(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3851707.png)

